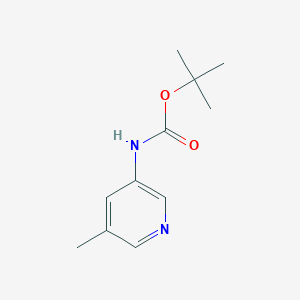

tert-Butyl (5-methylpyridin-3-yl)carbamate

Overview

Description

Scientific Research Applications

Crystal Structure Analysis

- Isomorphous Crystal Structures : Tert-Butyl (5-methylpyridin-3-yl)carbamate is part of a family of compounds used in crystallography to study hydrogen and halogen bonding interactions. Its structure aids in understanding molecular linkages via hydrogen and halogen bonds involving carbonyl groups (Baillargeon et al., 2017).

Chemical Synthesis and Characterization

- Synthesis of Biologically Active Compounds : This compound serves as an intermediate in the synthesis of various biologically active molecules, such as omisertinib (AZD9291), a drug for treating non-small-cell lung carcinoma. The synthesis from commercially available materials and subsequent characterization forms a vital part of medicinal chemistry (Zhao et al., 2017).

Molecular Architecture

- Formation of Molecular Architectures : The this compound derivatives contribute to the formation of complex molecular architectures, assembling molecules into three-dimensional structures via hydrogen bonding. These structures are crucial for understanding molecular interactions and designing new materials (Das et al., 2016).

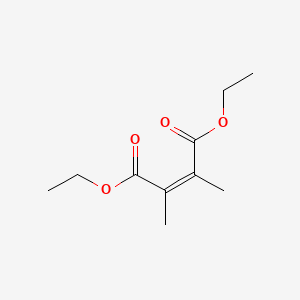

Organic Synthesis Processes

- Diels-Alder Reactions : In organic synthesis, this compound derivatives are used in Diels-Alder reactions, a key method for constructing cyclic compounds. These reactions are foundational in synthesizing a wide range of organic compounds with applications in pharmaceuticals and materials science (Padwa et al., 2003).

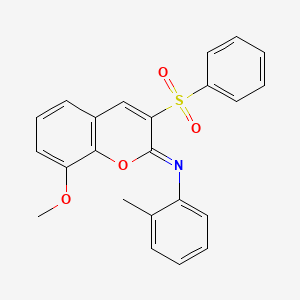

Photochemical Reactions

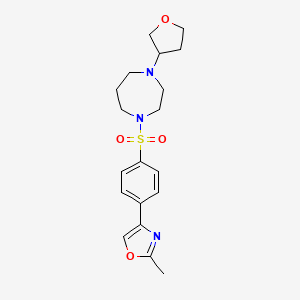

- Photocatalyzed Amination : This compound is involved in photocatalyzed amination reactions, which are crucial for constructing chromones, compounds with potential pharmaceutical applications. These photocatalyzed processes represent a significant area in green chemistry and sustainable practices (Wang et al., 2022).

Intermediate for Cytotoxic Compounds

- Synthesis of Cytotoxic Compounds : this compound is used in synthesizing intermediates like (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, a key component in natural products with cytotoxic activity against human carcinoma cell lines. This showcases its significance in developing potential anticancer drugs (Tang et al., 2014).

Enantioselective Syntheses

- Asymmetric Aldol Routes : The compound is integral to the enantioselective syntheses of specific carbamates, serving as building blocks for novel protease inhibitors. Such asymmetric synthesis methods are essential in pharmaceutical research for developing drugs with specific chirality (Ghosh et al., 2017).

Properties

IUPAC Name |

tert-butyl N-(5-methylpyridin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-8-5-9(7-12-6-8)13-10(14)15-11(2,3)4/h5-7H,1-4H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYPVJWFXUXXBOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2470275.png)

![5-chloro-2-methoxy-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2470277.png)

![4-Hydroxy-8-oxa-2-azaspiro[4.5]decan-3-one](/img/structure/B2470282.png)

![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2470284.png)

![1-[4-(1-Azaspiro[3.3]heptane-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2470285.png)

![3,5-dichloro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2470291.png)